ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 3-aminothieno[2,3-b]pyridine with 2,5-dimethoxytetrahydrofuran to form substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines . This intermediate can then undergo further reactions, such as the Curtius rearrangement, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridine and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The unique electronic properties of the thieno[2,3-b]pyridine and pyrrole rings make this compound of interest in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines: These compounds share a similar core structure and exhibit comparable chemical properties.
Indole Derivatives: Indole derivatives also feature a fused heterocyclic system and are studied for similar applications in medicinal chemistry and material science.
Uniqueness
Ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate is unique due to the combination of the thieno[2,3-b]pyridine and pyrrole rings with a piperazine carboxylate group. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in drug design and organic electronics .
Biological Activity
Ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrrole ring, a thieno[2,3-b]pyridine moiety, and a piperazine carboxylate group. Understanding its biological activity is crucial for exploring its applications in drug design and therapeutic interventions.
- Molecular Formula: C16H17N3O2S
- Molecular Weight: 315.39 g/mol
- CAS Number: 341967-29-1
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological effects such as anti-inflammatory and anticancer properties.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
Anticancer Activity
Studies have shown that compounds containing thieno[2,3-b]pyridine structures can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways critical for tumor growth.
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and IL-8. This effect is mediated through the modulation of nitric oxide (NO) synthesis, which plays a pivotal role in inflammatory responses.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may exhibit neuroprotective effects, potentially through the modulation of neurotransmitter systems or by providing protection against oxidative stress in neuronal cells.
Table 1: Summary of Biological Activities
Activity | Effect | Mechanism |
---|---|---|
Anticancer | Inhibition of cell proliferation | Apoptosis induction, signaling pathway inhibition |
Anti-inflammatory | Reduction in cytokine levels | NO synthesis modulation |
Neuroprotective | Protection against oxidative stress | Neurotransmitter modulation |
Case Study: Anticancer Efficacy
In a recent study, this compound was tested against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.
Properties
IUPAC Name |
ethyl 4-(3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-2-26-19(25)23-12-10-22(11-13-23)18(24)16-15(21-8-3-4-9-21)14-6-5-7-20-17(14)27-16/h3-9H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUTYSYORWDQCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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